molecular formula C7H3F4N3 B3346262 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 116671-72-8

3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B3346262
CAS No.: 116671-72-8
M. Wt: 205.11 g/mol
InChI Key: HRJOXSOSBQZWPB-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the imidazo[1,2-a]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine typically involves the use of electrophilic trifluoromethylating reagents. One common method is the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using a sulfonium ylide-based reagent. This reaction occurs under mild conditions and is tolerant of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. The use of efficient and environmentally benign methods, such as microwave-assisted synthesis, is also explored to enhance yield and reduce waste .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4N3/c8-6-5(7(9,10)11)13-4-3-12-1-2-14(4)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJOXSOSBQZWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=C2F)C(F)(F)F)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648269
Record name 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116671-72-8
Record name 3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
3-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

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